2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride
Description
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride (CAS: 1864061-30-2) is a cyclopropane-derived amine hydrochloride with the molecular formula C₆H₁₁Cl₂N and a molar mass of 168.06 g/mol . Its structure features a strained cyclopropane ring substituted with two chlorine atoms and a methyl group, linked to an ethanamine backbone. This compound is of interest in pharmaceutical and agrochemical research due to its unique stereoelectronic properties, which may influence receptor binding, metabolic stability, and solubility.
Properties
IUPAC Name |
2-(2,2-dichloro-1-methylcyclopropyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2N.ClH/c1-5(2-3-9)4-6(5,7)8;/h2-4,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZWDULHTMNUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,2-Dichloro-1-methylcyclopropyl)ethan-1-amine hydrochloride, with the CAS number 1864061-31-3, is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₆H₁₂Cl₃N
- Molecular Weight : 205 Da
- LogP : 1.56
- Polar Surface Area : 26 Ų
The compound features a dichlorinated cyclopropyl group, which may contribute to its biological activity by influencing receptor interactions and metabolic stability.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in metabolic pathways. For instance, related compounds have been studied as acetyl-CoA carboxylase (ACC) inhibitors, which play a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis and potential therapeutic effects in conditions like obesity and dyslipidemia .
Pharmacological Effects
- ACC Inhibition : Preliminary studies suggest that this compound may inhibit ACC, leading to decreased fatty acid synthesis. This effect could be beneficial for managing metabolic disorders .
- Antiproliferative Activity : Some derivatives have shown activity against cancer cell lines, indicating potential use in oncology. The mechanism may involve inducing apoptosis or inhibiting cell proliferation pathways .
- Neurotransmitter Modulation : Compounds with similar structures have been implicated in modulating neurotransmitter systems, suggesting possible applications in treating neurological disorders .
Study 1: ACC Inhibition
In vitro studies demonstrated that the compound effectively inhibited ACC activity in HepG2 cells, leading to a significant reduction in lipid accumulation. The effective concentration (EC50) was found to be less than 0.3 mg/kg in animal models .
Study 2: Anticancer Potential
A study investigated the antiproliferative effects of the compound on various cancer cell lines (e.g., LNCaP prostate cancer cells). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cyclopropane-Substituted Ethanamine Derivatives
2-(2,2-Difluorocyclopropyl)ethan-1-amine Hydrochloride
- Molecular Formula : C₅H₁₀ClF₂N
- Molar Mass : 157.59 g/mol
- Key Differences: Replaces chlorine with fluorine atoms, reducing steric bulk and electronegativity. Absence of a methyl group on the cyclopropane reduces steric hindrance.
rac-1-[(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride
- Molecular Formula : C₅H₉F₃N·HCl
- Key Differences :
Structural Implications
Aromatic vs. Cyclopropane-Based Ethanamines
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D, 1b)
- Structure : Aromatic ring with methoxy and methyl substituents .
- Key Differences: The planar aromatic ring allows for π-π stacking interactions, unlike the non-planar cyclopropane. Methoxy groups are electron-donating, contrasting with the electron-withdrawing chlorine in the target compound.
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine Hydrochloride (3)
- Key Differences :
- Bromine’s larger atomic size may improve receptor affinity but reduce metabolic stability compared to chlorine.
Functional Implications
Physicochemical and Pharmacological Data Comparison
Notes:
- The target compound’s higher logP suggests greater membrane permeability but may require formulation adjustments for aqueous solubility.
- Fluorine analogs (e.g., C₅H₁₀ClF₂N) are lighter and more polar, favoring agrochemical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
